molecular formula C11H14N2O2 B12814442 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

Cat. No.: B12814442
M. Wt: 206.24 g/mol
InChI Key: ZGVJTPZSAIIBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol, with the CAS number 401606-96-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 360.052°C at 760 mmHg

The compound features an imidazole ring which is known for its biological relevance, particularly in the development of pharmaceuticals targeting various receptors.

Antioxidant Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antioxidant properties. A study utilized the DPPH assay to evaluate the antioxidant capacity of synthesized compounds, revealing that this compound demonstrates a notable ability to scavenge free radicals. The antioxidant activity was quantified using the formula:

Antioxidant activity =(A0A1A0)×100\text{Antioxidant activity }=\left(\frac{A_0-A_1}{A_0}\right)\times 100

where A0A_0 is the absorbance of the control and A1A_1 is the absorbance in the presence of the compound .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In comparative studies with metal complexes derived from similar ligands, it was found that while metal complexes generally exhibited enhanced antimicrobial activity, the ligand itself retained significant efficacy against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

In a study focused on cardiovascular applications, derivatives of imidazole were evaluated for their potential antihypertensive effects. The compound demonstrated affinity for imidazoline binding sites and adrenergic receptors, influencing mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. The results indicated that compounds with higher affinities for these receptors were more effective in reducing MAP .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interaction of this compound with biological targets. These studies provided insights into binding energies and interaction patterns with enzymes such as NADPH oxidase, which is crucial for understanding its mechanism of action .

Case Studies

StudyFocusFindings
Study A Antioxidant ActivityDemonstrated significant free radical scavenging ability via DPPH assay.
Study B Antimicrobial EfficacyShowed effectiveness against various bacterial strains; metal complexes enhanced activity.
Study C Cardiovascular PharmacologyAffinity for imidazoline binding sites correlated with hypotensive effects in hypertensive models.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol

InChI

InChI=1S/C11H14N2O2/c1-2-15-8-3-4-9(10(14)7-8)11-12-5-6-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13)

InChI Key

ZGVJTPZSAIIBJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NCCN2)O

Origin of Product

United States

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